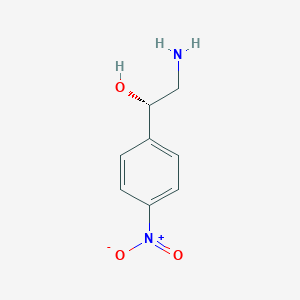

(S)-2-amino-1-(4-nitrophenyl)ethanol

説明

(S)-2-amino-1-(4-nitrophenyl)ethanol is a chiral compound that features an amino group and a nitrophenyl group attached to an ethanol backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-1-(4-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 4-nitrophenylacetone using a chiral reducing agent to introduce the stereochemistry. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at room temperature. Another method involves the asymmetric reduction of 4-nitrophenylacetone using a chiral borane reagent.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. Catalysts like Pd/C or Raney nickel are commonly employed in these processes.

化学反応の分析

Types of Reactions

(S)-2-amino-1-(4-nitrophenyl)ethanol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with Pd/C or iron powder in acidic conditions.

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with Pd/C, iron powder in acidic conditions.

Oxidation: Chromium trioxide, potassium permanganate.

Substitution: Acyl chlorides, anhydrides for amide formation.

Major Products

Reduction: 2-amino-1-(4-aminophenyl)ethanol.

Oxidation: 2-amino-1-(4-nitrophenyl)acetone.

Substitution: Amides and other derivatives depending on the substituent.

科学的研究の応用

Chemical Applications

1. Chiral Building Block in Organic Synthesis

- (S)-2-amino-1-(4-nitrophenyl)ethanol serves as a valuable chiral scaffold in asymmetric synthesis. Its stereocenter allows for the creation of enantiomerically pure compounds, which are crucial in pharmaceutical development.

2. Intermediate in Organic Synthesis

- The compound is utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to undergo diverse chemical reactions (e.g., oxidation, reduction, and substitution) makes it a key player in synthetic organic chemistry.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | Nitro and amino derivatives |

| Reduction | Amino derivatives |

| Substitution | Substituted amino and nitro compounds |

Biological Applications

1. Anticancer Research

- This compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines, suggesting its role as a lead compound in cancer drug development .

Case Study: Cytotoxic Activity

- A study evaluated the cytotoxic effects of synthesized compounds based on this compound against breast cancer cell lines. The results indicated that several derivatives were more potent than standard treatments like cisplatin, highlighting the compound's potential as an anticancer agent .

2. Enzyme Interaction Studies

- The compound's structure facilitates interactions with biological targets such as enzymes and receptors. Studies have focused on its binding mechanisms, revealing that the amino and nitrophenyl groups enhance hydrogen bonding and electrostatic interactions, crucial for modulating biological activity.

Medicinal Applications

1. Pharmaceutical Development

- Research is ongoing to explore the use of this compound as a pharmaceutical intermediate. Its unique structural features may contribute to its effectiveness in drug formulations targeting various diseases, including inflammatory conditions and infections.

2. Antimicrobial Properties

- The compound has shown potential antimicrobial and antifungal activities, making it a candidate for further exploration in pharmaceutical research aimed at developing new antimicrobial agents.

作用機序

The mechanism of action of (S)-2-amino-1-(4-nitrophenyl)ethanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and nitrophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

®-2-amino-1-(4-nitrophenyl)ethanol: The enantiomer of the compound, differing in its stereochemistry.

4-nitrophenylethanol: Lacks the amino group, making it less versatile in certain reactions.

2-amino-1-(4-aminophenyl)ethanol: The reduced form of the compound, with both nitro groups converted to amino groups.

Uniqueness

(S)-2-amino-1-(4-nitrophenyl)ethanol is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

生物活性

(S)-2-amino-1-(4-nitrophenyl)ethanol, a chiral compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features an amino group and a nitrophenyl moiety attached to a 2-aminoethanol backbone. Its chirality (denoted by the "S" configuration) allows for specific interactions with biological targets, which is crucial for its pharmacological effects. The molecular formula is CHNO, and it can be synthesized through various organic reactions that emphasize its role as a chiral building block in pharmaceutical development .

The biological activity of this compound is largely attributed to its ability to engage in hydrogen bonding and electrostatic interactions with various biomolecules. These interactions can modulate enzyme activities or receptor binding, making it a candidate for further pharmacological studies. The presence of the nitrophenyl group enhances its binding affinity to target proteins, which could lead to significant therapeutic effects .

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds derived from similar structures have demonstrated significant cytotoxicity against breast cancer cell lines such as MDA-MB-231. The IC values reported for these derivatives indicate that they are more potent than conventional chemotherapeutics like cisplatin .

Table 1: Cytotoxicity of Related Compounds Against MDA-MB-231 Cell Line

| Compound | IC (µM) | Comparison to Cisplatin |

|---|---|---|

| This compound | TBD | TBD |

| Compound 5e | 0.4 | 78.75 times more potent |

| Compound 5l | TBD | TBD |

The exact IC values for this compound are still under investigation, but preliminary results suggest promising anticancer properties .

Mechanisms of Cytotoxicity

The mechanism through which this compound exerts its cytotoxic effects involves inducing apoptosis in cancer cells. Flow cytometric analysis has shown that treatment with related compounds leads to distinct changes in cell cycle phases, particularly increasing the sub-G1 population indicative of apoptosis .

Applications in Medicinal Chemistry

The compound's unique structure makes it suitable for use as a chiral scaffold in drug development. Its ability to selectively interact with biological targets can facilitate the design of novel therapeutics aimed at various diseases, particularly cancers and possibly other conditions where targeted therapy is beneficial .

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of derivatives related to this compound:

- Cytotoxic Evaluation : A series of compounds synthesized from 2-amino-1,4-naphthoquinone derivatives showed enhanced cytotoxicity against multiple cancer cell lines, indicating that structural modifications around the amino and nitrophenyl groups can significantly impact biological activity .

- Enzyme Interaction Studies : Research focusing on enzyme binding mechanisms has revealed that the compound can modulate the activity of specific enzymes involved in metabolic pathways, further supporting its potential therapeutic applications .

特性

IUPAC Name |

(1S)-2-amino-1-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWZBGCZPHHLM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00357102 | |

| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129894-63-9 | |

| Record name | (S)-2-amino-1-(4-nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00357102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。